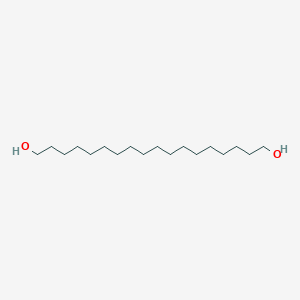

1,18-Octadecanediol

Description

Properties

IUPAC Name |

octadecane-1,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUFSCNUZAYHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCO)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334385 | |

| Record name | 1,18-Octadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-43-9 | |

| Record name | 1,18-Octadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,18-Octadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,18-OCTADECANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,18-Octadecanediol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,18-Octadecanediol is a long-chain aliphatic diol that has garnered interest in various scientific fields, including polymer chemistry and drug delivery. As a bifunctional monomer, it serves as a valuable building block for the synthesis of biodegradable polyesters and elastomers. Its long hydrocarbon chain imparts flexibility and hydrophobicity to polymers, while the terminal hydroxyl groups allow for versatile chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Octadecane-1,18-diol, 1,18-Dihydroxyoctadecane | [1][2][3] |

| CAS Number | 3155-43-9 | [1][2][3] |

| Appearance | White to off-white powder or crystals | [1][2][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₈O₂ | [1][2][3] |

| Molecular Weight | 286.50 g/mol | [1][2][3] |

| Melting Point | 97-101 °C | [4][5] |

| Boiling Point | ~397.4 °C at 760 mmHg (estimated) | [6] |

| Density | 0.93 g/cm³ | [7] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | [8] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 5.5 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 17 | [9] |

| Topological Polar Surface Area | 40.5 Ų | [9] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound and a common synthesis route.

Synthesis of this compound via Reduction of Octadecanedioic Acid

A prevalent method for synthesizing this compound is the reduction of its corresponding dicarboxylic acid, octadecanedioic acid.[10]

Materials:

-

Octadecanedioic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

-

Slowly add a solution of octadecanedioic acid in anhydrous THF to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute HCl solution until the mixture becomes acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound as a white solid.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[8][11][12][13][14]

Materials:

-

This compound, crystalline solid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.

Materials:

-

This compound

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, chloroform, acetone, DMSO)

Procedure:

-

Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Add 1 mL of a solvent to a test tube.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the mixture for the dissolution of the solid.

-

Record the substance as soluble, partially soluble, or insoluble.

-

Repeat the process for each solvent to be tested.

Spectroscopic Characterization: ¹H NMR

The structure of this compound can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The expected spectrum in deuterochloroform (CDCl₃) would exhibit characteristic signals for the methylene and hydroxyl protons. A published ¹H NMR spectrum of this compound in CDCl₃ shows the following key peaks: a triplet at approximately 3.64 ppm corresponding to the methylene groups adjacent to the hydroxyl groups (-CH₂-OH), a broad multiplet around 1.56 ppm for the methylene groups beta to the hydroxyls, and a large singlet-like peak around 1.26 ppm for the remaining bulk methylene protons. The hydroxyl protons would likely appear as a broad singlet, the position of which can vary depending on concentration and sample purity.[2][4][15][16]

Applications and Workflows

This compound's primary applications stem from its role as a diol monomer in polymerization reactions and as a linker in bioconjugation.

Polymer Synthesis: Poly(1,8-octanediol-co-citrate) (POC)

This compound is a key component in the synthesis of the biodegradable and biocompatible elastomer, poly(1,8-octanediol-co-citrate) (POC).[17][18][19][20][21] This polymer is of significant interest for soft tissue engineering applications due to its tunable mechanical properties and degradation rates.

The following diagram illustrates the experimental workflow for the synthesis of a POC pre-polymer.

Caption: Workflow for the synthesis of poly(1,8-octanediol-co-citrate) elastomer.

Drug Delivery: Paclitaxel Conjugate

This compound can be used to form a linker, specifically 1,18-octadecanedioic acid, which is then conjugated to the anticancer drug paclitaxel.[1][2][3][9] This prodrug strategy aims to improve the solubility and tumor-targeting of paclitaxel by facilitating non-covalent binding to human serum albumin. The workflow for creating such a conjugate involves several synthetic steps.

The following diagram outlines the logical relationship in the synthesis of a paclitaxel-1,18-octadecanedioate conjugate.

Caption: Logical flow for synthesizing a paclitaxel-1,18-octadecanedioate conjugate.

Conclusion

This compound is a versatile long-chain diol with well-defined chemical and physical properties. Its utility as a monomer for creating biodegradable elastomers and as a linker in drug delivery systems highlights its importance in materials science and pharmaceutical development. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and scientists working with this compound. Further research into its potential biological activities and the development of novel polymers will likely expand its applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 7. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. phdchemistry.unimi.it [phdchemistry.unimi.it]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomosul.edu.iq [uomosul.edu.iq]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, CDCl3, simulated) (NP0033618) [np-mrd.org]

- 17. bme.psu.edu [bme.psu.edu]

- 18. Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fabricating poly(1,8-octanediol citrate) elastomer based fibrous mats via electrospinning for soft tissue engineering scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Synthesis of 1,18-Octadecanediol: An In-Depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,18-octadecanediol, a long-chain α,ω-diol of significant interest in polymer chemistry, materials science, and as a potential component in drug delivery systems. This document details various synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it provides characterization data and visual diagrams of synthetic workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a linear, saturated diol with the chemical formula HO(CH₂)₁₈OH. Its long aliphatic chain imparts unique physical properties, such as a high melting point and hydrophobicity, making it a valuable monomer for the synthesis of specialty polyesters and polyurethanes. These polymers can exhibit properties analogous to polyethylene but with the added benefit of potential biodegradability. This guide explores the most common and effective methods for the synthesis of this compound for research applications.

Synthetic Routes

Several synthetic strategies can be employed to produce this compound. The most prominent methods include the Kolbe electrolysis of a C10 hydroxy acid, the reduction of a C18 dicarboxylic acid or its ester, and a multi-step synthesis originating from oleic acid.

Kolbe Electrolysis of 10-Hydroxydecanoic Acid

The Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylative dimerization of carboxylates. In the synthesis of this compound, the electrolysis of 10-hydroxydecanoic acid provides a direct route to the desired diol. The reaction proceeds via the formation of a radical at the C9 position after decarboxylation, which then dimerizes.

A significant advantage of this method is the potential for high yields, with recent advancements in waveform-controlled electrosynthesis reporting yields as high as 84%.[1] This method also avoids the use of harsh reducing agents.

General Reaction Scheme:

2 HO-(CH₂)₉-COOH → HO-(CH₂)₁₈-OH + 2 CO₂ + H₂

Reduction of Octadecanedioic Acid or its Esters

A more traditional and widely applicable method for the synthesis of α,ω-diols is the reduction of the corresponding dicarboxylic acid or its ester derivatives. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are employed to convert the carboxylic acid or ester functional groups to primary alcohols. While effective, this method requires anhydrous conditions and careful handling of the pyrophoric reducing agent.

The starting material, octadecanedioic acid, can be sourced commercially or synthesized through various methods. The reduction is typically high-yielding but requires a stoichiometric amount of the reducing agent and a careful work-up procedure to remove aluminum salts.

General Reaction Scheme:

HOOC-(CH₂)₁₆-COOH + LiAlH₄ (excess) → HO-(CH₂)₁₈-OH

or

CH₃OOC-(CH₂)₁₆-COOCH₃ + LiAlH₄ (excess) → HO-(CH₂)₁₈-OH

Synthesis from Oleic Acid via Ozonolysis

Oleic acid, an abundant and renewable fatty acid, can serve as a starting material for a multi-step synthesis of this compound. The first step involves the oxidative cleavage of the double bond in oleic acid, typically through ozonolysis, to yield azelaic acid (a C9 dicarboxylic acid) and nonanal (a C9 aldehyde). The azelaic acid can then be converted to 1,9-nonanediol through reduction. Subsequent steps would be required to couple two C9 units to form the C18 backbone of this compound, making this a more complex and less direct route compared to the previously described methods.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic routes for this compound.

| Synthesis Method | Starting Material | Key Reagents/Conditions | Reported Yield (%) | Reference |

| Kolbe Electrolysis | 10-Hydroxydecanoic Acid | Platinum electrode, rectified alternating potential | 84 | [1] |

| Reduction | Octadecanedioic Acid | Lithium Aluminum Hydride, Anhydrous THF | High (typically >90) | General Method |

| Reduction | Dimethyl Octadecanedioate | Lithium Aluminum Hydride, Anhydrous THF | High (typically >90) | General Method |

Table 1: Comparison of Synthetic Routes to this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₈O₂ | [2][][4] |

| Molecular Weight | 286.50 g/mol | [2][] |

| Melting Point | 97-101 °C | [5] |

| Appearance | White to almost white powder/crystal | [4] |

| Storage | Sealed in dry, room temperature | [4] |

Table 2: Physical and Chemical Properties of this compound.

Experimental Protocols

Protocol for Reduction of Dimethyl Octadecanedioate with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of a long-chain diester to a diol using LiAlH₄.

Materials:

-

Dimethyl octadecanedioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (deionized)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ (4 molar equivalents relative to the diester) in anhydrous THF is prepared.

-

A solution of dimethyl octadecanedioate (1 molar equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams) at 0 °C.[6]

-

This is followed by the addition of 15% aqueous NaOH (x mL).[6]

-

Finally, water (3x mL) is added, and the mixture is stirred at room temperature for 15 minutes.[6]

-

Anhydrous MgSO₄ is added to the mixture, and stirring is continued for another 15 minutes to ensure complete drying.[6]

-

The resulting solids are removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure diol.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet corresponding to the two -CH₂- groups adjacent to the hydroxyl groups, a broad singlet for the two hydroxyl protons, and a large multiplet for the internal methylene protons. A reference spectrum in CDCl₃ is available.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a peak for the carbon atom bonded to the hydroxyl group and a series of peaks for the different methylene carbons in the aliphatic chain.

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to determine the purity of the sample and to confirm its molecular weight from the mass spectrum of the parent ion or its fragments.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (97-101 °C).[5]

Visualization of Synthetic and Application Workflow

The following diagrams illustrate the synthetic pathways to this compound and its subsequent use in polyester synthesis.

Caption: Synthetic routes to this compound.

Caption: Workflow for polyester synthesis using this compound.

Conclusion

This technical guide has outlined the principal synthetic methodologies for the preparation of this compound for research purposes. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment and safety infrastructure in place. The reduction of commercially available octadecanedioic acid or its diester with lithium aluminum hydride remains a reliable and high-yielding method, while Kolbe electrolysis offers a promising alternative with high efficiency and milder conditions. The detailed protocols and characterization information provided herein should serve as a valuable resource for researchers working with this versatile long-chain diol.

References

Natural Sources of 1,18-Octadecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,18-Octadecanediol is a long-chain aliphatic diol that has garnered interest in various scientific fields. While its biological functions are not yet fully elucidated, its presence in natural sources, particularly in the plant kingdom, suggests potential roles in plant physiology and warrants further investigation for applications in drug development and material science. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and analysis, and a discussion of its potential biosynthetic origins.

Natural Occurrence of this compound

This compound has been identified as a natural lipid in a limited number of plant species. The primary confirmed sources include:

-

Spartium japonicum : This herb is a known natural source of this compound[1].

-

Arabidopsis thaliana : This model plant species has been reported to contain this compound[2].

Beyond these direct identifications, evidence suggests that this compound is a likely component of the complex biopolyesters cutin and suberin , which form protective outer layers in plants. The chemical analysis of suberin from various plant barks, including fossilized monkeyhair tree (Coumoxylon hartigii) and modern cork oak (Quercus suber), has revealed the presence of the closely related C18 α,ω-dioic acid, 1,18-octadec-9-enedioic acid , as a major monomer[3][4][5][6]. The biosynthesis of this dioic acid is believed to proceed through the ω-hydroxylation of the corresponding fatty acid, suggesting that 1,18-octadecanedioic acid, and potentially this compound through reduction, are key intermediates or components of these plant polymers[7][8].

Quantitative Data

Direct quantitative data for this compound in plant tissues is scarce in the currently available literature. However, the concentration of the related 1,18-octadec-9-enedioic acid in suberin provides an indication of the potential abundance of C18 α,ω-difunctionalized aliphatics.

| Plant Source | Tissue | Compound | Concentration (mg/g of untreated material) | Reference |

| Fossil Monkeyhair Tree (Coumoxylon hartigii) | Outer Layer (putative bark) | 1,18-octadec-9-enedioic acid | ~50% of the amount in Quercus suber | [4] |

| Cork Oak (Quercus suber) | Bark | 1,18-octadec-9-enedioic acid | Not explicitly quantified in mg/g, but a major component | [4] |

| Arbutus andrachne | Bark | 1,18-dioic-18:0 acid (saturated form) | A main component of suberin monomers (total suberin monomers: 11.36 mg/g) | [3] |

| Platanus orientalis | Bark | 1,18-dioic-18:0 acid (saturated form) | A main component of suberin monomers (total suberin monomers: 15.95 mg/g) | [3] |

| Scots pine (Pinus sylvestris L.) | Outer Bark | 1,18-dioic-18:1 acid | A major constituent of suberin monomers | [5] |

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve a multi-step process including lipid extraction, saponification to release esterified diols, and chromatographic analysis with prior derivatization. The following is a detailed, generalized protocol based on established methods for long-chain aliphatic lipids.

Extraction of Total Lipids

A robust method for extracting total lipids from plant tissue is Soxhlet extraction .

-

Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, cellulose extraction thimbles.

-

Solvent : n-hexane or a chloroform/methanol mixture (2:1, v/v).

-

Procedure :

-

Dry the plant material (e.g., leaves, bark) at 60°C to a constant weight and grind it into a fine powder.

-

Weigh approximately 10-20 g of the powdered plant material and place it into a cellulose extraction thimble.

-

Place the thimble into the Soxhlet extractor.

-

Add 250 mL of the extraction solvent to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 8-12 hours, ensuring continuous siphoning of the solvent over the sample.

-

After extraction, cool the apparatus and evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

-

Saponification (Alkaline Hydrolysis)

To release this compound that may be esterified within complex lipids or polymers like suberin, saponification is necessary.

-

Reagents : 2 M potassium hydroxide (KOH) in methanol, concentrated hydrochloric acid (HCl), distilled water, diethyl ether or hexane.

-

Procedure :

-

Dissolve the crude lipid extract in a minimal amount of the saponification solution (e.g., 50 mL).

-

Reflux the mixture for 2-4 hours at 80°C with constant stirring.

-

After cooling, acidify the mixture to a pH of 1-2 with concentrated HCl to protonate the fatty acids and other acidic components.

-

Transfer the acidified mixture to a separatory funnel.

-

Extract the non-saponifiable fraction (which will contain the diols) three times with an equal volume of diethyl ether or hexane.

-

Combine the organic layers, wash with distilled water until the washings are neutral, and then dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the unsaponifiable matter containing the free diols.

-

Derivatization for GC-MS Analysis

Long-chain diols are not sufficiently volatile for direct gas chromatography (GC) analysis. Therefore, derivatization to form more volatile trimethylsilyl (TMS) ethers is a critical step.

-

Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, pyridine (anhydrous).

-

Procedure :

-

Dissolve a known amount of the dried unsaponifiable fraction in a small volume of anhydrous pyridine (e.g., 100 µL) in a GC vial.

-

Add an excess of the BSTFA + 1% TMCS reagent (e.g., 100 µL).

-

Seal the vial and heat at 70-80°C for 1-2 hours to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Quantification

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection : 1 µL of the derivatized sample in splitless mode.

-

Temperature Program :

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 5°C/min to 300°C.

-

Hold: 15 minutes at 300°C.

-

-

Mass Spectrometer :

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-600.

-

-

Quantification :

-

Identification of the bis-TMS derivative of this compound is based on its retention time and comparison of its mass spectrum with a reference standard or library data.

-

For accurate quantification, an internal standard (e.g., a C19 or C21 α,ω-diol) should be added to the sample before the extraction or derivatization step.

-

A calibration curve should be prepared using a pure standard of this compound subjected to the same derivatization procedure.

-

Biosynthesis and Signaling Pathways

Currently, there is no direct scientific literature detailing a specific signaling pathway in which this compound acts as a signaling molecule. The "octadecanoid pathway" in plants primarily refers to the biosynthesis of jasmonates from C18 fatty acids, which are key signaling molecules in plant defense and development[9].

The biosynthesis of this compound in plants is likely derived from the general fatty acid synthesis pathway. The following diagram illustrates a plausible, though not experimentally confirmed, biosynthetic route.

This proposed pathway begins with the synthesis of stearic acid (C18:0) from acetyl-CoA and malonyl-CoA via the fatty acid synthase complex. Stearic acid can then undergo ω-hydroxylation, a reaction often catalyzed by cytochrome P450 monooxygenases, to form 18-hydroxystearic acid. Further oxidation of the hydroxyl group would yield 1,18-octadecanedioic acid. It is hypothesized that this compound could be formed through the reduction of 1,18-octadecanedioic acid, although the specific enzymes for this step have not been identified. Both 18-hydroxystearic acid and 1,18-octadecanedioic acid are known precursors for the biosynthesis of the suberin biopolymer.

Conclusion

This compound is a naturally occurring long-chain diol found in select plant species and is a likely constituent of the protective biopolymers cutin and suberin. This guide provides a framework for the extraction and quantitative analysis of this compound from natural sources, employing established lipid analysis techniques. While its specific biological functions and involvement in signaling pathways remain an open area for research, its presence in plants suggests roles in structural integrity and defense. Further investigation into the biosynthesis and physiological effects of this compound is warranted to unlock its full potential for scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H38O2 | CID 520529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bark extractives and suberin monomers from Arbutus andrachne and Platanus orientalis :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Suberin, the hallmark constituent of bark, identified in a 45-million-year-old monkeyhair tree (Coumoxylon hartigii) from Geiseltal, Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,18-Octadecanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,18-octadecanediol, a long-chain aliphatic diol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document synthesizes available qualitative information and provides a predictive assessment based on the solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the shake-flask method, coupled with modern analytical quantification techniques, is presented. This guide is intended to be a valuable resource for laboratory professionals requiring solubility data for formulation, synthesis, and other research and development activities.

Introduction to this compound

This compound (CAS RN: 3155-43-9) is a linear, long-chain aliphatic diol with the molecular formula C₁₈H₃₈O₂. Its structure consists of an 18-carbon backbone with hydroxyl (-OH) groups at both terminal positions. This bifunctional nature imparts unique physical and chemical properties, making it a subject of interest in various fields, including polymer chemistry, cosmetics, and as a potential lubricant. In the context of drug development, long-chain diols can be explored for their potential as excipients, to modify the release characteristics of formulations, or as chemical intermediates. A thorough understanding of its solubility in different organic solvents is crucial for its effective application and for the design of efficient processes.

Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual character: the two terminal hydroxyl groups are polar and capable of hydrogen bonding, while the long 18-carbon chain is nonpolar and hydrophobic. Consequently, its solubility is a balance between these two opposing characteristics.

Qualitative Solubility Data

| Solvent | Chemical Class | Predicted Solubility |

| Chloroform | Halogenated Hydrocarbon | Soluble[1] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble[1] |

| Ethyl Acetate | Ester | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1] |

| Acetone | Ketone | Soluble[1] |

Solubility of Structurally Analogous Compounds

To provide a more quantitative perspective, the solubility of a shorter-chain α,ω-diol, 1,12-dodecanediol, is presented. It is important to note that due to its shorter carbon chain, 1,12-dodecanediol is expected to be more soluble in polar solvents than this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 1,12-Dodecanediol | Alcohol | Not Specified | Soluble[2] |

| 1,12-Dodecanediol | Warm Ether | Not Specified | Soluble[2] |

| 1,12-Dodecanediol | Water | 25 | <1 g/L[3] |

| 1,12-Dodecanediol | Petroleum Ether | Not Specified | Insoluble[2] |

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4][5]

Experimental Workflow

The logical workflow for the experimental determination of solubility is outlined below.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specified temperature.

3.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

Validated analytical instrument (e.g., HPLC with a suitable detector, or GC)

3.2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is sufficient.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

-

3.2.3. Quantification

The concentration of this compound in the diluted, filtered solution is determined using a pre-validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): For HPLC analysis of long-chain alcohols, a reversed-phase column (e.g., C18) is often suitable.[6] Due to the lack of a strong chromophore in this compound, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-active agent.

-

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds like diols.[7][8] To improve volatility and peak shape, derivatization of the hydroxyl groups to form silyl ethers is a common practice. A non-polar or mid-polarity capillary column is typically used for separation, and detection is achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

3.2.4. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = C * DF

Where:

-

C is the concentration of this compound in the diluted sample as determined by the analytical method (in g/L).

-

DF is the dilution factor.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information and data from analogous compounds suggest it is soluble in a range of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the reliable shake-flask method, can be employed. The choice of an appropriate and validated analytical technique, such as HPLC or GC, is critical for accurate quantification. This guide serves as a foundational resource for researchers and professionals, enabling them to either estimate the solubility of this compound for initial experimental design or to precisely determine it for more rigorous applications.

References

- 1. This compound | CAS:3155-43-9 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]

- 8. GC Analysis of Glycols and Diols [sigmaaldrich.com]

Spectroscopic Profile of 1,18-Octadecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,18-octadecanediol, a long-chain aliphatic diol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted mass spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 4H | -CH₂-OH (C1, C18) |

| ~1.56 | Quintet | 4H | -CH₂-CH₂-OH (C2, C17) |

| ~1.25 | Multiplet | 28H | -(CH₂)₁₄- (C3-C16) |

| ~1.30 (variable) | Singlet | 2H | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~63.1 | -CH₂-OH (C1, C18) |

| ~32.8 | -CH₂-CH₂-OH (C2, C17) |

| ~29.7 | -(CH₂)₁₂- (C4-C15) |

| ~29.4 | -CH₂- (C3, C16) |

| ~25.7 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| 2920 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850 | Strong | C-H stretch (symmetric, CH₂) |

| 1470 | Medium | C-H bend (scissoring, CH₂) |

| 1060 | Medium | C-O stretch (primary alcohol) |

| 720 | Weak | C-H rock (-(CH₂)n-, n ≥ 4) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 268 | 5 | [M-H₂O]⁺ |

| 250 | 10 | [M-2H₂O]⁺ |

| various | variable | Series of CxHy⁺ and CxHyO⁺ fragments |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be necessary to achieve a good signal-to-noise ratio (typically 1024 or more).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography). The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Thermal properties of 1,18-Octadecanediol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key thermal properties of 1,18-Octadecanediol, a long-chain aliphatic diol. The information contained herein is intended to support research and development activities where this compound's physical characteristics are of critical importance.

Core Thermal Properties

This compound is a white to almost white crystalline powder at room temperature. Its thermal behavior, specifically its melting and boiling points, are critical parameters for its application in various fields, including polymer chemistry and drug formulation.

Data Presentation

The following table summarizes the key thermal properties of this compound.

| Property | Value | Notes |

| Melting Point | 91 - 101 °C | A range is often reported, which can be influenced by purity. |

| Boiling Point | ~323.59 °C | This is an estimated value at standard atmospheric pressure. |

| Boiling Point | 211 °C | At a reduced pressure of 2 mmHg. |

Experimental Protocols for Thermal Analysis

Melting Point Determination via Capillary Method

The melting point of this compound can be accurately determined using a capillary melting point apparatus (such as a Mel-Temp or similar device) by following this protocol:

-

Sample Preparation: A small amount of dry this compound is finely powdered. A capillary tube is then packed with the powder to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first liquid appears in the capillary tube is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.

Boiling Point Determination

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition. A standard method is as follows:

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. This assembly is attached to a thermometer.

-

Heating: The apparatus is heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Logical Workflow for Thermal Property Determination

The following diagram illustrates the general workflow for determining the thermal properties of a solid organic compound like this compound.

Caption: Workflow for determining the thermal properties of this compound.

Applications in Research and Drug Development

This compound serves as a valuable monomer in the synthesis of long-chain aliphatic polyesters. These polymers exhibit properties that make them of interest for applications requiring biodegradability and chemical recyclability. In the context of drug development, long-chain diols can be investigated for their potential use as excipients, in drug delivery systems, or as lubricants. While some reports suggest a role in reducing cancer in animal studies, the specific biological pathways and mechanisms of action remain an area for further investigation. There is currently no established signaling pathway directly involving this compound in the scientific literature.

Purity Analysis of Commercial 1,18-Octadecanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 1,18-octadecanediol. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to accurately quantify this long-chain diol and identify potential impurities. This guide delves into common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and a relevant signaling pathway are included to facilitate a thorough understanding of the purity analysis process.

Introduction to this compound and Its Commercial Significance

This compound is a long-chain aliphatic diol with a linear C18 backbone and hydroxyl groups at both terminal positions. Its chemical structure imparts unique physical and chemical properties, making it a valuable building block in various applications, including the synthesis of polyesters, polyurethanes, and other polymers. In the pharmaceutical and cosmetic industries, it can be utilized as an emulsifier, lubricant, and a component in drug delivery systems. Given its diverse applications, ensuring the purity of commercial this compound is paramount for quality control, reproducibility of results, and the safety of the final products.

Commercial grades of this compound are available in various purity levels, often ranging from 95% to over 98%. The primary impurity of concern is typically the unreacted starting material from its synthesis, most commonly octadecanedioic acid. Other potential impurities may include residual solvents, catalysts, and byproducts from the manufacturing process.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. The following sections detail the most common and effective techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For a high-boiling point compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, leading to improved peak shape and resolution.

Quantitative Data from Commercial Sources:

| Analytical Method | Purity Specification | Reference |

| Gas Chromatography (GC) | >98.0% | Tokyo Chemical Industry Co., Ltd. |

| Not Specified | 95% | Sigma-Aldrich |

| Not Specified | 97.15% | TargetMol |

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For non-UV absorbing compounds like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) is a suitable alternative for purity determination. This method is particularly useful for quantifying non-volatile impurities like the starting material, octadecanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis. ¹H NMR and ¹³C NMR are invaluable for confirming the identity of this compound and for detecting and identifying impurities with different chemical structures.

Expected Chemical Shifts for this compound and a Key Impurity:

| Compound | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| This compound | ¹H | ~3.64 | Triplet | -CH₂-OH |

| ¹H | ~1.56 | Multiplet | -CH₂-CH₂-OH | |

| ¹H | ~1.25 | Broad Singlet | -(CH₂)₁₄- | |

| ¹³C | ~63 | - | -CH₂-OH | |

| ¹³C | ~33 | - | -CH₂-CH₂-OH | |

| ¹³C | ~26-30 | - | -(CH₂)₁₄- | |

| Octadecanedioic Acid | ¹H | ~2.35 | Triplet | -CH₂-COOH |

| ¹H | ~1.63 | Multiplet | -CH₂-CH₂-COOH | |

| ¹H | ~1.25 | Broad Singlet | -(CH₂)₁₄- | |

| ¹³C | ~179 | - | -COOH | |

| ¹³C | ~34 | - | -CH₂-COOH | |

| ¹³C | ~25-29 | - | -(CH₂)₁₄- |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), is a highly sensitive technique for identifying the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns. For long-chain alcohols like this compound, electron ionization (EI) can lead to significant fragmentation.

Experimental Protocols

GC-FID Purity Assay (with Derivatization)

This protocol describes the purity determination of this compound by GC-FID after derivatization to its trimethylsilyl (TMS) ether.

3.1.1. Sample Preparation (Derivatization)

-

Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

-

Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC injection.

3.1.2. GC-FID Conditions

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320°C |

3.1.3. Data Analysis The percentage purity is calculated based on the area percent of the derivatized this compound peak relative to the total area of all peaks in the chromatogram.

HPLC-RID Method for Impurity Profiling

This protocol is suitable for the quantification of this compound and non-volatile impurities like octadecanedioic acid.

3.2.1. Sample Preparation

-

Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent mixture, such as isopropanol:acetonitrile (1:1 v/v).

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.2.2. HPLC-RID Conditions

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | Refractive Index Detector (RID) |

| Detector Temperature | 35°C |

| Injection Volume | 20 µL |

3.2.3. Data Analysis Quantification of impurities can be achieved using an external standard of octadecanedioic acid. The purity of this compound is determined by subtracting the percentage of identified impurities from 100%.

Visualizations

Experimental Workflow

Generalized Signaling Pathway

While a specific signaling pathway for this compound is not well-established, some diol lipids have been shown to activate Protein Kinase C (PKC). The following diagram illustrates a generalized PKC activation pathway that could be modulated by such lipid molecules.[1]

Conclusion

The purity of commercial this compound is a critical parameter that can be reliably assessed through a combination of chromatographic and spectroscopic techniques. GC-FID following derivatization is a robust method for quantifying the main component, while HPLC-RID is effective for profiling non-volatile impurities such as the common precursor, octadecanedioic acid. NMR and MS provide essential structural confirmation and aid in the identification of unknown impurities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to establish comprehensive quality control procedures for this compound. Further investigation into the specific biological activities and signaling pathways of this compound may reveal novel therapeutic applications for this versatile long-chain diol.

References

The Biological Activity of 1,18-Octadecanediol: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,18-Octadecanediol is a long-chain aliphatic diol that has been identified in plant species such as Spartium japonicum and Arabidopsis thaliana.[1] While commercially available and utilized in materials science, particularly as a monomer for biodegradable polyesters, its biological activities remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the currently available information regarding the biological properties of this compound. It is important to note that while some commercial suppliers allude to potential anti-cancer properties, there is a notable absence of peer-reviewed primary research to substantiate these claims with quantitative data and detailed experimental protocols. This document aims to provide a clear overview of the existing knowledge and highlight the significant gaps in our understanding of this molecule's bioactivity.

Introduction

This compound (CAS No: 3155-43-9) is a saturated 18-carbon chain fatty alcohol with hydroxyl groups at both terminal ends. Its long aliphatic chain imparts lipophilic characteristics, while the terminal hydroxyl groups provide sites for esterification and other chemical modifications. This structure has led to its investigation as a component of biodegradable polymers.[2]

Despite its availability and presence in some natural sources, detailed investigations into the pharmacological effects of this compound are conspicuously absent from peer-reviewed scientific journals. Numerous chemical suppliers mention that it "reduces cancer in animal studies," yet none provide citations to the original research, making it impossible to verify the claim or assess the experimental context. This whitepaper will present the limited information available and underscore the need for primary research to elucidate the true biological potential of this compound.

Quantitative Data on Biological Activity

A comprehensive search of scientific databases and patent literature reveals a significant lack of quantitative data regarding the biological activity of this compound. Key metrics for assessing the efficacy and potency of a compound in a biological system, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are not reported in any accessible studies.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Biological Activity | Assay/Model System | Result (e.g., IC50, % inhibition) | Reference |

| Anticancer | Not Specified | Data Not Available | Unsubstantiated claims from commercial suppliers[1] |

| Anti-inflammatory | Not Specified | Data Not Available | No data found |

The absence of such data prevents a meaningful evaluation of this compound's potential as a therapeutic agent.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available due to the lack of primary research publications. To provide context for researchers interested in investigating this compound, a generalized experimental workflow for screening a novel compound for anticancer activity is presented below. This workflow is hypothetical and does not represent published work on this compound.

General Workflow for In Vitro Anticancer Activity Screening

A logical first step in evaluating the potential anticancer properties of a compound like this compound would involve a series of in vitro assays.

3.1.1. Cell Viability and Proliferation Assays

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines.

-

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) would be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

-

Compound Treatment: Cells would be seeded in 96-well plates and, after adherence, treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Cell viability would be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.

-

Data Analysis: The results would be used to calculate the IC50 value for each cell line.

-

3.1.2. Apoptosis Assays

-

Objective: To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

-

Methodology:

-

Annexin V/Propidium Iodide Staining: Treated cells would be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

-

Signaling Pathways and Mechanisms of Action

There is no published research detailing the signaling pathways modulated by this compound. The molecular targets and mechanism of action remain unknown.

To illustrate a potential workflow for investigating the mechanism of action of a novel anticancer compound, the following diagram outlines a hypothetical process.

Caption: Hypothetical workflow for anticancer drug discovery.

Conclusion and Future Directions

The biological activity of this compound is a largely unexplored area of research. Despite anecdotal claims of anticancer properties from commercial vendors, there is a critical lack of scientific evidence to support these assertions. The scientific community is encouraged to undertake primary research to systematically evaluate the bioactivity of this molecule.

Future research should focus on:

-

Systematic in vitro screening: Evaluating the cytotoxic and antiproliferative effects of this compound against a diverse panel of cancer cell lines.

-

Mechanism of action studies: If any activity is observed, subsequent studies should aim to identify the molecular targets and signaling pathways involved.

-

In vivo studies: Should in vitro studies yield promising results, well-designed animal studies would be necessary to evaluate efficacy and safety.

-

Anti-inflammatory studies: Given the structural similarities to other lipid molecules with roles in inflammation, investigating the anti-inflammatory potential of this compound would be a valuable avenue of research.

Until such studies are conducted and published, any claims regarding the biological activity of this compound should be treated with caution.

References

1,18-Octadecanediol: A Versatile Linear Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,18-Octadecanediol, a long-chain aliphatic diol, has emerged as a valuable and versatile building block in organic synthesis. Its linear, eighteen-carbon backbone terminating in hydroxyl groups at both ends provides a unique platform for the construction of a diverse array of molecules, ranging from biodegradable polymers to complex macrocycles. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3155-43-9 | [1] |

| Molecular Formula | C₁₈H₃₈O₂ | [1] |

| Molecular Weight | 286.49 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 99 °C | [2] |

| Boiling Point | 397.4 ± 10.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Core Synthetic Applications

The bifunctionality of this compound makes it an ideal monomer for step-growth polymerization and a versatile substrate for the synthesis of complex architectures through derivatization of its terminal hydroxyl groups.

Polyester Synthesis

This compound is a key monomer in the synthesis of long-chain aliphatic polyesters, which are of significant interest due to their potential biodegradability and unique material properties.[3] These polyesters can be synthesized through various methods, including thermal and enzymatic polycondensation.

Experimental Protocol: Enzymatic Polycondensation with a Dicarboxylic Acid

This protocol provides a general method for the enzymatic synthesis of a polyester from this compound and a dicarboxylic acid, such as sebacic acid. This method is advantageous for its mild reaction conditions and high selectivity.

Materials:

-

This compound

-

Sebacic Acid (or other dicarboxylic acid)

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine equimolar amounts of this compound and sebacic acid in anhydrous toluene.

-

Add immobilized lipase B (typically 5-10% by weight of the total monomers).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Continuously remove the water generated during the esterification process using the Dean-Stark trap.

-

Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer. A typical reaction time is 72 hours.[4]

-

After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).

-

Filter to remove the immobilized enzyme.

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration and dry under vacuum.

Quantitative Data for Polyester Synthesis (Representative)

| Diacid | Diol | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Yield (%) |

| Sebacic Acid | 1,8-Octanediol | Lipase B | 100 | 72 | 6400 | High |

| Adipic Acid | 1,8-Octanediol | Lipase B | 70 | 48 | 19570 | High |

Note: Data for 1,8-octanediol is provided as an analogue due to the limited availability of specific data for this compound. Reaction conditions are expected to be similar.

Logical Workflow for Polyester Synthesis

Caption: Workflow for enzymatic polyester synthesis.

Polyurethane Synthesis

The hydroxyl groups of this compound can react with diisocyanates to form polyurethanes, a class of polymers with a wide range of applications due to their versatile properties. The long, flexible chain of this compound can impart elastomeric properties to the resulting polyurethane.

Experimental Protocol: Two-Step Polyurethane Synthesis

This protocol describes a typical two-step synthesis of a polyurethane, involving the formation of a prepolymer followed by chain extension.

Materials:

-

This compound

-

A diisocyanate (e.g., 1,6-hexamethylene diisocyanate, HDI)

-

A chain extender (e.g., 1,4-butanediol)

-

Dibutyltin dilaurate (DBTDL) as a catalyst

-

Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

Procedure: Step 1: Prepolymer Synthesis

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in anhydrous DMF.

-

Heat the solution to a specified temperature (e.g., 80 °C) under a nitrogen atmosphere.

-

Slowly add the diisocyanate (e.g., HDI) to the stirred solution. The molar ratio of NCO to OH groups is typically greater than 1 (e.g., 2:1) to ensure isocyanate-terminated prepolymers.

-

Add a catalytic amount of DBTDL.

-

Allow the reaction to proceed for a set time (e.g., 2-4 hours) to form the prepolymer.

Step 2: Chain Extension

-

Cool the prepolymer solution to a lower temperature (e.g., 60 °C).

-

Slowly add the chain extender (e.g., 1,4-butanediol) to the stirred solution. The amount of chain extender is calculated to react with the remaining isocyanate groups.

-

Continue stirring for several hours until the desired molecular weight is achieved, as monitored by GPC.

-

Precipitate the polyurethane by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

-

Collect the polymer by filtration and dry under vacuum.

Logical Workflow for Polyurethane Synthesis

Caption: Two-step synthesis of polyurethanes.

Ether Synthesis via Williamson Ether Synthesis

The hydroxyl groups of this compound can be converted to ether linkages through the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of functional groups at the termini of the long aliphatic chain.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of a diether from this compound and an alkyl halide.

Materials:

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

An alkyl halide (e.g., benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Cool the mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diether.

Quantitative Data for Williamson Ether Synthesis (Representative)

| Alcohol | Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Primary Alcohol | Primary Alkyl Halide | NaH | DMF | RT | 12-24 | 50-95 |

Note: Yields are general for the Williamson ether synthesis and can vary depending on the specific substrates and reaction conditions.[5]

Logical Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

Esterification via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the esterification of this compound, allowing for the introduction of various carboxylic acids under neutral conditions. This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions.

Experimental Protocol: Mitsunobu Esterification

This protocol describes the diesterification of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound, the carboxylic acid (2.2 equivalents), and triphenylphosphine (2.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired diester from triphenylphosphine oxide and the reduced hydrazine derivative.

Quantitative Data for Mitsunobu Reaction (Representative)

| Alcohol | Carboxylic Acid | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Primary Alcohol | Benzoic Acid | PPh₃, DIAD | THF | 0°C to RT | 12-24 | High |

Note: Yields for the Mitsunobu reaction are generally high but can be affected by the steric hindrance of the substrates.

Logical Workflow for Mitsunobu Esterification

Caption: Mitsunobu esterification workflow.

Macrocycle Synthesis

The long, flexible chain of this compound makes it an excellent precursor for the synthesis of macrocyclic compounds. Macrocyclization can be achieved through various strategies, often involving the derivatization of the terminal hydroxyl groups followed by an intramolecular ring-closing reaction.

Experimental Protocol: Macrocyclic Diether Synthesis

This protocol describes a potential route to a macrocyclic diether starting from this compound.

Materials:

-

This compound

-

A di-electrophile with a rigid or semi-rigid linker (e.g., a bis(bromomethyl)benzene derivative)

-

Sodium Hydride (NaH)

-

Anhydrous, high-boiling solvent (e.g., DMF or DMSO)

Procedure:

-

Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of this compound and the di-electrophile in the reaction solvent to a stirred suspension of sodium hydride in a large volume of the same solvent at an elevated temperature (e.g., 80-100 °C). The slow addition can be performed over several hours using a syringe pump.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 12-24 hours.

-

Cool the reaction mixture and quench any remaining sodium hydride by the careful addition of water.

-

Extract the product with an organic solvent.

-